molecular formula C14H9BrClO3P B11098534 7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide

7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide

Cat. No.: B11098534
M. Wt: 371.55 g/mol
InChI Key: KOZDBMAZCBAQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide is a complex organophosphorus compound. It features a benzoxaphosphinin core, which is a heterocyclic structure containing both oxygen and phosphorus atoms. The presence of bromine, chlorine, and phenyl groups adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide typically involves multi-step organic reactions

    Formation of the Benzoxaphosphinin Core: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with a phosphorus-containing reagent like phosphorus trichloride (PCl₃) under controlled conditions.

    Introduction of Bromine and Chlorine: Bromination and chlorination can be achieved using bromine (Br₂) and chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

    Phenyl Group Addition: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive halogens and phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the halogen substituents, potentially converting them to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzoxaphosphinin derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, including flame retardants and plasticizers, due to its phosphorus content.

Mechanism of Action

The mechanism by which 7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenyl group can enhance its binding affinity and specificity. The phosphorus center can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol: Lacks the oxide group, which may affect its reactivity and biological activity.

    6-Chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide: Lacks the bromine atom, potentially altering its chemical properties and applications.

    7-Bromo-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide: Lacks the chlorine atom, which may influence its reactivity and biological interactions.

Uniqueness

The combination of bromine, chlorine, and phenyl groups in 7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide provides a unique set of chemical properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C14H9BrClO3P

Molecular Weight

371.55 g/mol

IUPAC Name

7-bromo-6-chloro-2-hydroxy-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C14H9BrClO3P/c15-12-7-14-10(6-13(12)16)11(8-20(17,18)19-14)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

KOZDBMAZCBAQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CP(=O)(OC3=CC(=C(C=C32)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.